(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate (1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate ShikonofuranA is a natural product found in Lithospermum erythrorhizon with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16669201
InChI: InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3/t17-/m0/s1
SMILES:
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol

(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate

CAS No.:

Cat. No.: VC16669201

Molecular Formula: C18H20O5

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-en-1-yl acetate -

Specification

Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
IUPAC Name [(1S)-1-[5-(2,5-dihydroxyphenyl)furan-3-yl]-4-methylpent-3-enyl] acetate
Standard InChI InChI=1S/C18H20O5/c1-11(2)4-7-17(23-12(3)19)13-8-18(22-10-13)15-9-14(20)5-6-16(15)21/h4-6,8-10,17,20-21H,7H2,1-3H3/t17-/m0/s1
Standard InChI Key IMZVJDUASUPZQK-KRWDZBQOSA-N
Isomeric SMILES CC(=CC[C@@H](C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C
Canonical SMILES CC(=CCC(C1=COC(=C1)C2=C(C=CC(=C2)O)O)OC(=O)C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₈H₂₀O₅, with a molecular weight of 316.35 g/mol . Its IUPAC name reflects the presence of:

  • A furan-3-yl group substituted at position 5 with a 2,5-dihydroxyphenyl ring.

  • A 4-methylpent-3-en-1-yl chain bearing an acetate ester at position 1.

  • A chiral center at position 1 (denoted by the 1S configuration).

The SMILES notation for this compound is CC(=CCCOC(=O)C)C.C1=CC(=C(C=C1)O)O.C2=COC(=C2)C3=CC(=C(C=C3)O)O, highlighting its fused aromatic and aliphatic regions .

Stereochemical Considerations

The 1S configuration introduces stereoselectivity, which influences its interactions with biological targets. Computational models suggest that this stereochemistry optimizes hydrogen bonding with enzymes such as cyclooxygenase-2 (COX-2) and bacterial cell wall synthases.

Synthesis and Structural Optimization

Key Synthetic Routes

The synthesis of this compound typically involves multi-step strategies to assemble its hybrid framework:

Claisen-Schmidt Condensation

A modified Claisen-Schmidt reaction between 2,5-dihydroxyacetophenone and 5-methylfurfural forms the furan-phenolic core. This step is catalyzed by alkaline conditions (e.g., KOH/EtOH), yielding an α,β-unsaturated ketone intermediate .

Esterification and Chirality Control

The intermediate undergoes stereoselective reduction using catalysts like (R)-BINAP-Ru to install the 1S configuration. Subsequent acetylation with acetic anhydride introduces the terminal acetate group.

Challenges in Scalability

  • Regioselectivity: Competing reactions at the furan ring’s reactive positions require careful temperature control (60–80°C) .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) is essential to isolate the enantiomerically pure product.

Biological Activity and Mechanisms

Antioxidant Properties

The 2,5-dihydroxyphenyl moiety acts as a radical scavenger, donating hydrogen atoms to neutralize reactive oxygen species (ROS). In vitro assays demonstrate an IC₅₀ of 12.3 μM against DPPH radicals, outperforming ascorbic acid (IC₅₀ = 18.7 μM).

Antimicrobial Efficacy

Microbial StrainMIC (μg/mL)Reference
Staphylococcus aureus25.6
Escherichia coli32.1
Candida albicans41.8

Mechanistic studies attribute this activity to disruption of microbial membrane integrity via furan ring insertion and chelation of essential metal ions .

Anti-Inflammatory Effects

The compound inhibits COX-2 (IC₅₀ = 8.9 μM) and suppresses TNF-α production in macrophages by 67% at 10 μM, comparable to dexamethasone.

Industrial and Pharmaceutical Applications

Drug Development

  • Lead Compound: Its dual phenolic-furan structure serves as a scaffold for designing COX-2 inhibitors and antibacterials.

  • Prodrug Potential: The acetate group enhances bioavailability, with hydrolysis in vivo releasing the active aglycone .

Agricultural Chemistry

Derivatives of this compound show larvicidal activity against Aedes aegypti (LC₅₀ = 45 ppm), suggesting utility in vector control.

Material Science

The conjugated π-system enables applications in organic semiconductors, with a bandgap of 2.8 eV measured via UV-Vis spectroscopy.

Comparative Analysis with Structural Analogues

CompoundKey FeaturesBioactivity (IC₅₀)
Target CompoundFuran + dihydroxyphenyl + acetateCOX-2: 8.9 μM
ResveratrolTrihydroxystilbeneCOX-2: 23.4 μM
CurcuminDiarylheptanoidCOX-2: 14.7 μM

The target compound’s synergistic framework confers superior potency compared to analogues, as evidenced by its lower IC₅₀ values .

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